Hexahydro-2-benzimidazolinone
Overview
Description
Hexahydro-2-benzimidazolinone is an organic compound with the molecular formula C7H12N2O. It is classified as a heterocyclic compound and is known for its diverse biological activities and applications. This compound is of significant interest in various fields due to its ability to interact with biological systems and materials.
Mechanism of Action
Target of Action
Hexahydro-2-benzimidazolinone, also known as Elinzanetant , is under investigation for its potential therapeutic effects .
Mode of Action
It is known that isocyanates, which are key intermediates for several organic transformations, can be generated in situ during the synthesis of benzimidazolones . This suggests that this compound might interact with its targets through these intermediates .
Biochemical Pathways
The compound is synthesized via the carbonylation of 1,2-diaminobenzene , which might suggest its involvement in pathways related to these substances.
Result of Action
The compound’s synthesis involves the generation of isocyanates , which are key intermediates for several organic transformations . This suggests that the compound might exert its effects through these intermediates .
Action Environment
It is known that the compound is a bicyclic urea , which suggests that it might engage in hydrogen bonding, yielding supramolecular structures . This could potentially influence its stability and efficacy in different environments.
Biochemical Analysis
Biochemical Properties
Hexahydro-2-benzimidazolinone is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Specific details about any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not yet available.
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexahydro-2-benzimidazolinone can be synthesized through several methods. One common approach involves the carbonylation of 1,2-diaminobenzene. This reaction can be carried out using carbonyldiimidazole as the carbonylating agent . Another method involves the electrochemical in situ generation of isocyanates, which can then be used to synthesize benzimidazolones .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale carbonylation reactions. The use of carbonyldiimidazole is preferred due to its efficiency and the high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: Hexahydro-2-benzimidazolinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazolone derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Hexahydro-2-benzimidazolinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s ability to interact with biological systems makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of dyes and pigments, such as Pigment Orange 36 and Pigment Yellow 154, which are utilized in paints and plastics.
Comparison with Similar Compounds
Hexahydro-2-benzimidazolinone is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
2-Benzimidazolinone: This compound shares a similar core structure but lacks the hexahydro modification, resulting in different chemical properties and applications.
Quinazolinone: Another related compound, quinazolinone, has a similar heterocyclic structure but differs in its functional groups and reactivity.
Properties
IUPAC Name |
1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h5-6H,1-4H2,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIIUBCMPVZLBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10920725 | |
Record name | 3a,4,5,6,7,7a-Hexahydro-1H-benzimidazol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10920725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1123-97-3 | |
Record name | Octahydro-2H-benzimidazol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1123-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzimidazolinone, hexahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3a,4,5,6,7,7a-Hexahydro-1H-benzimidazol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10920725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexahydro-2-benzimidazolinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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